SB-633825

Description

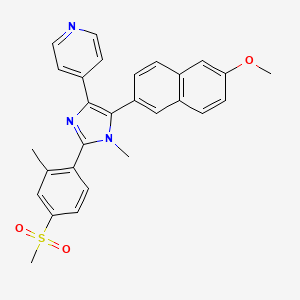

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(6-methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfonylphenyl)imidazol-4-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O3S/c1-18-15-24(35(4,32)33)9-10-25(18)28-30-26(19-11-13-29-14-12-19)27(31(28)2)22-6-5-21-17-23(34-3)8-7-20(21)16-22/h5-17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSNJSQTPLXCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC(=C(N2C)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to SB-633825: A Potent BRK Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-633825, a potent and ATP-competitive inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). This document consolidates key quantitative data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to BRK and its Role in Cancer

Breast Tumor Kinase (BRK) is a non-receptor tyrosine kinase that is overexpressed in a significant percentage of breast tumors and other cancers, while having limited expression in normal adult tissues.[1][2] This differential expression makes it an attractive target for cancer therapy. BRK is implicated in promoting cancer cell proliferation, migration, and survival through its interaction with various signaling pathways.[1][2] It can be activated by several growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR) family.[3] Upon activation, BRK phosphorylates a range of downstream substrates, including Signal Transducer and Activator of Transcription (STAT) proteins (STAT3 and STAT5) and paxillin, thereby modulating gene expression and cell motility.[3][4]

SB-633825: A Multi-Kinase Inhibitor with High Potency for BRK

SB-633825 is a small molecule inhibitor that has demonstrated significant potency against BRK.[5][6][7] It is part of the Published Kinase Inhibitor Set (PKIS), a collection of well-characterized kinase inhibitors made available to the research community.[1][2][8] Structural studies have confirmed that SB-633825 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[5] While potent against BRK, it's important to note that SB-633825 also inhibits other kinases, such as TIE2 and LOK (STK10), with high affinity.[5][6][7]

Quantitative Inhibition Data

The inhibitory activity of SB-633825 against BRK and other kinases has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Kinase Target | SB-633825 IC50 (nM) |

| BRK (PTK6) | 150 |

| TIE2 | 3.5 |

| LOK (STK10) | 66 |

| Data sourced from multiple references.[5][6][7] |

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the characterization of SB-633825.

Biochemical Kinase Inhibition Assay (Representative Protocol)

The IC50 values for SB-633825 are typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The following is a representative protocol adapted from commercially available kits and general kinase assay procedures.

Objective: To determine the in vitro potency of SB-633825 against BRK kinase.

Materials:

-

Recombinant human BRK enzyme

-

SB-633825 (dissolved in DMSO)

-

ATP

-

Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of SB-633825 in DMSO. A typical starting concentration for the dilution series might be 100 µM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

-

Kinase Reaction Setup:

-

Add the kinase assay buffer to the wells of a white microplate.

-

Add the diluted SB-633825 or DMSO (for control wells) to the appropriate wells.

-

Add the BRK enzyme to all wells except the "no enzyme" control.

-

Add the kinase substrate to all wells.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Signal Generation and Measurement:

-

Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

-

Plot the normalized kinase activity against the logarithm of the SB-633825 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Cell-Based Proliferation Assay (General Workflow)

To assess the effect of a kinase inhibitor on cancer cell growth, a cell proliferation assay is commonly employed.

Objective: To determine the effect of SB-633825 on the proliferation of BRK-positive cancer cell lines.

Procedure:

-

Cell Seeding: Seed BRK-positive cancer cells (e.g., BT-474, T-47D) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SB-633825 for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).

-

Data Analysis: Normalize the viability data to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

BRK Signaling Pathway and Inhibition by SB-633825

The following diagram illustrates a simplified representation of the BRK signaling pathway and the mechanism of action for SB-633825.

Caption: BRK signaling pathway and its inhibition by SB-633825.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of a kinase inhibitor.

Caption: Workflow for a typical kinase inhibition assay to determine IC50.

References

- 1. Comprehensive characterization of the Published Kinase Inhibitor Set. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 2. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brk Activates Rac1 and Promotes Cell Migration and Invasion by Phosphorylating Paxillin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

SB-633825: An In-depth Technical Guide on its ATP-Competitive Binding Mode

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive binding mode of SB-633825, a potent inhibitor of TIE2, LOK (STK10), and BRK kinases. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

SB-633825 is a small molecule inhibitor that has demonstrated significant potency against several protein kinases, making it a valuable tool for research and a potential starting point for the development of targeted therapies. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction. This guide will delve into the technical details of its interaction with its key targets: TIE2, LOK, and BRK.

Mechanism of Action: ATP-Competitive Inhibition

SB-633825 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain.[1] This binding event is mutually exclusive with ATP binding, thus blocking the transfer of a phosphate group from ATP to the kinase's substrate. The ATP-competitive nature of SB-633825 has been confirmed through structural studies, specifically X-ray crystallography, which revealed its interaction with the kinase hinge region, a critical area for ATP binding.

The structural analysis of SB-633825 in complex with LOK has provided significant insights into its binding mode.[2] The inhibitor was observed to bind to LOK in both its active 'DFG-in' and inactive 'DFG-out' conformations. This ability to bind to different conformational states of the kinase can contribute to its inhibitory potency and selectivity profile.

Quantitative Data

The inhibitory activity of SB-633825 against its primary kinase targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TIE2 | 3.5 |

| LOK (STK10) | 66 |

| BRK (PTK6) | 150 |

Data sourced from multiple references.[3][4]

Experimental Protocols

While the precise, detailed experimental protocols from the primary literature characterizing SB-633825 were not fully available in the public domain, this section provides representative protocols for key experiments based on established methodologies.

Kinase Inhibition Assay (Representative Protocol)

The inhibitory activity of SB-633825 was likely determined using a biochemical kinase assay. The primary study characterizing the Published Kinase Inhibitor Set (PKIS), which includes SB-633825, utilized a microfluidics-based mobility shift assay (e.g., Caliper assay). Below is a generalized workflow for such an assay:

Caption: Generalized workflow for a microfluidics-based kinase inhibition assay.

Key Components:

-

Kinase: Recombinant human TIE2, LOK, or BRK.

-

Substrate: A specific peptide substrate for each kinase, often fluorescently labeled. For example, a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1 could be used for TIE2 and BRK.

-

ATP: At a concentration near the Km for each kinase to ensure competitive binding can be accurately measured.

-

Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a salt (e.g., MgCl2), a reducing agent (e.g., DTT), and a detergent to prevent non-specific binding.

-

Detection: Measurement of the ratio of phosphorylated to unphosphorylated substrate.

X-ray Crystallography (Representative Protocol)

The co-crystal structure of SB-633825 with LOK was determined by X-ray crystallography. The general steps to obtain such a structure are outlined below.

Caption: General workflow for determining a protein-ligand co-crystal structure.

Critical Steps:

-

Protein Purity: High purity of the LOK protein is essential for successful crystallization.

-

Ligand Soaking/Co-crystallization: SB-633825 can be introduced to the protein before crystallization (co-crystallization) or soaked into pre-formed apo-protein crystals.

-

Crystallization Screening: A wide range of conditions are screened to find the optimal environment for crystal growth.

-

Structure Refinement: The final model is refined against the experimental data to ensure its accuracy.

Signaling Pathways

SB-633825 exerts its biological effects by inhibiting the signaling pathways mediated by TIE2, LOK, and BRK.

TIE2 Signaling Pathway

TIE2 is a receptor tyrosine kinase primarily expressed on endothelial cells and is crucial for angiogenesis and vascular stability. Its signaling is activated by angiopoietin ligands. Inhibition of TIE2 by SB-633825 can disrupt these processes.

Caption: Simplified TIE2 signaling pathway and the point of inhibition by SB-633825.

LOK (STK10) Signaling Pathway

LOK (Lymphocyte-Oriented Kinase) is a serine/threonine kinase involved in regulating cytoskeletal rearrangements, particularly in lymphocytes. Its inhibition can impact cell migration and adhesion.

Caption: LOK (STK10) signaling in cytoskeletal regulation and its inhibition by SB-633825.

BRK (PTK6) Signaling Pathway

BRK (Breast Tumor Kinase) is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast cancer. It is involved in signaling pathways that promote cell proliferation, survival, and migration.

Caption: Overview of BRK (PTK6) signaling in cancer and its inhibition by SB-633825.

Conclusion

SB-633825 is a potent, ATP-competitive inhibitor of TIE2, LOK, and BRK kinases. Its well-characterized inhibitory profile and the availability of structural data make it a valuable chemical probe for studying the physiological and pathological roles of these kinases. The information presented in this guide provides a technical foundation for researchers and drug development professionals working with or interested in SB-633825 and its targets. Further investigation into the detailed methodologies of its characterization and its effects in more complex biological systems will continue to enhance its utility in biomedical research.

References

An In-depth Technical Guide to SB-633825 (CAS Number: 956613-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive multi-kinase inhibitor with significant activity against Tunica interna Endothelial Kinase 2 (TIE2), Lymphocyte-Oriented Kinase (LOK, also known as STK10), and Breast Tumor Kinase (BRK, also known as PTK6). Its ability to target these key signaling proteins makes it a valuable tool for research in angiogenesis, cancer biology, and immunology. This document provides a comprehensive overview of the known properties of SB-633825, including its physicochemical characteristics, biological activity, and the signaling pathways it modulates. Detailed representative experimental protocols and visualizations are provided to support further investigation and application of this compound in a research setting.

Physicochemical Properties

The fundamental physicochemical properties of SB-633825 are summarized in the table below. This information is crucial for its proper handling, storage, and preparation for in vitro and in vivo studies.

| Property | Value | Reference |

| CAS Number | 956613-01-7 | |

| Molecular Formula | C28H25N3O3S | |

| Molecular Weight | 483.6 g/mol | |

| Purity | ≥95% | |

| Appearance | Solid | |

| Solubility | Slightly soluble (0.1-1 mg/ml) in acetonitrile | |

| Storage | Store as a solid at -20°C for ≥4 years. | |

| Stability in Solution | Store in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year. |

Safety and Handling: SB-633825 should be considered hazardous until further information is available. Standard laboratory precautions should be taken, including avoiding ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling. For detailed safety information, consult the Safety Data Sheet (SDS).

Biological Activity

SB-633825 is a highly potent inhibitor of TIE2, LOK, and BRK, demonstrating ATP-competitive binding. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) presented below.

| Target Kinase | IC50 (nM) | Reference |

| TIE2 | 3.5 | |

| LOK (STK10) | 66 | |

| BRK (PTK6) | 150 |

At a concentration of 0.1 µM, SB-633825 inhibits LOK to 44% of its maximal activity and TIE2 to 75% of its maximal activity. This compound has been shown to inhibit cancer cell growth and angiogenesis, highlighting its potential as a research tool in oncology.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are representative methodologies for key experiments used in the characterization of kinase inhibitors like SB-633825.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase using a radiometric assay.

Materials:

-

Recombinant human kinases (TIE2, LOK, BRK)

-

Kinase-specific substrate

-

SB-633825 (or other test compounds) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

-

[γ-³²P]ATP

-

4x LDS sample buffer

-

NuPAGE 4–12% Bis-Tris precast polyacrylamide gels

-

Coomassie Protein Stain

-

Phosphorimager system

Procedure:

-

Prepare reaction solutions in a final volume of 21 µL containing approximately 200 ng of the protein kinase and 2 µg of its specific substrate in 1x kinase assay buffer.

-

Add the desired concentrations of SB-633825 or DMSO (as a negative control) to the reaction solutions.

-

Pre-incubate the reaction mixtures at 30°C for 10 minutes with shaking.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

-

Incubate the reactions at 30°C for 30 minutes with shaking (1050 rpm).

-

Terminate the reactions by adding 7 µL of 4x LDS sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE using NuPAGE 4–12% Bis-Tris gels.

-

Stain the gel with Coomassie Protein Stain to visualize the protein bands.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into the substrate using a phosphorimager system to determine the extent of kinase inhibition.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protein X-ray Crystallography for Inhibitor Binding Mode (Representative Protocol)

This protocol outlines the general steps involved in determining the three-dimensional structure of a kinase in complex with an inhibitor.

Materials:

-

Highly purified recombinant kinase (e.g., LOK)

-

SB-633825

-

Crystallization screening solutions

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Protein Crystallization:

-

Concentrate the purified kinase to a suitable concentration (typically 5-20 mg/mL).

-

Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the protein solution with a precipitant solution from a crystallization screen.

-

To obtain a co-crystal structure, incubate the protein with a molar excess of SB-633825 prior to setting up the crystallization trials.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest suitable crystals from the crystallization drops.

-

Briefly soak the crystals in a cryoprotectant solution (typically containing a high concentration of a cryoprotectant like glycerol or ethylene glycol mixed with the mother liquor) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer in a stream of cold nitrogen gas.

-

Expose the crystal to a monochromatic X-ray beam and collect diffraction data as a series of images while rotating the crystal.

-

-

Data Processing and Structure Determination:

-

Process the diffraction images to determine the unit cell dimensions and integrate the intensities of the diffraction spots.

-

Solve the phase problem using molecular replacement, if a homologous structure is available, or experimental phasing methods.

-

Build an initial model of the protein-inhibitor complex into the resulting electron density map.

-

-

Structure Refinement and Validation:

-

Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and stereochemistry.

-

Validate the final structure using various quality control metrics to ensure its accuracy.

-

Signaling Pathways and Mechanisms of Action

SB-633825 exerts its biological effects by inhibiting the kinase activity of TIE2, LOK, and BRK, thereby modulating their respective downstream signaling pathways.

TIE2 Signaling Pathway

TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and plays a critical role in angiogenesis and vascular stability. Its primary ligand is Angiopoietin-1 (Ang1). The binding of Ang1 to TIE2 induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades that promote endothelial cell survival, migration, and vessel maturation. By inhibiting TIE2, SB-633825 can disrupt these processes, leading to anti-angiogenic effects.

LOK (STK10) Signaling Pathway

LOK (Lymphocyte-Oriented Kinase) is a serine/threonine kinase that is highly expressed in lymphocytes and plays a role in regulating lymphocyte migration and adhesion. It is known to phosphorylate and activate the Ezrin-Radixin-Moesin (ERM) family of proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane. LOK has also been implicated in the regulation of the p38 MAPK signaling pathway. By inhibiting LOK, SB-633825 can interfere with these processes, potentially affecting immune cell trafficking and function.

BRK (PTK6) Signaling Pathway

BRK (Breast Tumor Kinase) is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poor outcomes. It is involved in signaling pathways that promote cancer cell proliferation, survival, and migration. BRK can be activated by various growth factor receptors and, in turn, can phosphorylate a range of downstream substrates, including STAT3, which is a key transcription factor involved in cell growth and survival. Inhibition of BRK by SB-633825 can therefore disrupt these pro-oncogenic signaling events.

Conclusion

SB-633825 is a valuable chemical probe for studying the roles of TIE2, LOK, and BRK in various physiological and pathological processes. Its potent and relatively clean inhibition profile, coupled with its characterized mechanism of action, makes it a powerful tool for dissecting complex signaling networks. This technical guide provides a foundational understanding of SB-633825, which should facilitate its effective use in research and drug discovery efforts targeting angiogenesis, cancer, and immune regulation. Further studies are warranted to fully elucidate the therapeutic potential of inhibiting these kinases, and SB-633825 will undoubtedly play a crucial role in these future investigations.

An In-Depth Technical Guide to SB-633825: A Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-633825 is a potent, ATP-competitive inhibitor of several protein kinases, most notably TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), LOK (lymphocyte-oriented kinase), and BRK (breast tumor kinase). Its ability to modulate key signaling pathways involved in angiogenesis and cell proliferation has positioned it as a valuable tool in cancer research and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, formula, mechanism of action, and relevant experimental data for SB-633825. Detailed experimental protocols for kinase inhibition assays and visualizations of the associated signaling pathways are also presented to facilitate further research and development.

Molecular Structure and Chemical Properties

SB-633825 is a complex heterocyclic molecule with the chemical formula C28H25N3O3S. Its structure features a central imidazole core substituted with methanesulfonyl-methylphenyl, methoxynaphthalenyl, and pyridinyl moieties. The precise arrangement of these functional groups is critical for its high-affinity binding to the ATP pocket of its target kinases.

| Property | Value | Reference |

| Molecular Formula | C28H25N3O3S | [1] |

| Molecular Weight | 483.58 g/mol | [1] |

| Canonical SMILES | O=S(C1=CC=C(C2=NC(C3=CC=NC=C3)=C(C4=CC=C5C=C(OC)C=CC5=C4)N2C)C(C)=C1)(C)=O | [1] |

| CAS Number | 956613-01-7 | [1] |

Mechanism of Action and Target Profile

SB-633825 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] This mode of action effectively blocks the signal transduction cascade initiated by the kinase.

The primary targets of SB-633825 have been identified through in vitro kinase assays, revealing its high potency against TIE2, LOK, and BRK.

| Target Kinase | IC50 (nM) | Reference |

| TIE2 | 3.5 | [1] |

| LOK (STK10) | 66 | [1] |

| BRK (PTK6) | 150 | [1] |

The inhibition of TIE2, a key receptor tyrosine kinase in the angiopoietin signaling pathway, underscores the anti-angiogenic potential of SB-633825.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By blocking TIE2, SB-633825 can disrupt this process.

TIE2 Signaling Pathway and Inhibition by SB-633825

The TIE2 signaling pathway is crucial for vascular stability and angiogenesis. The binding of angiopoietin ligands (Ang1 or Ang2) to the TIE2 receptor induces its dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote endothelial cell survival, migration, and proliferation.

SB-633825, by occupying the ATP-binding pocket of TIE2, prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of these downstream signals.

Caption: TIE2 signaling pathway and its inhibition by SB-633825.

Experimental Protocols: In Vitro TIE2 Kinase Inhibition Assay

The following is a representative protocol for determining the IC50 value of SB-633825 against TIE2 kinase. This protocol is based on commonly used fluorescence-based kinase assay kits.

Materials:

-

Recombinant human TIE2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Fluorescently labeled peptide substrate for TIE2

-

SB-633825

-

DMSO

-

384-well microplates

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of SB-633825 in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted SB-633825 or DMSO (for control wells) to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, recombinant TIE2 kinase, and the fluorescently labeled peptide substrate.

-

Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.

-

ATP Addition: Prepare an ATP solution in kinase buffer at a concentration close to the Km for TIE2. Add the ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence signal using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no kinase).

-

Normalize the data to the positive control (DMSO only) and negative control (no ATP or no kinase).

-

Plot the percentage of inhibition against the logarithm of the SB-633825 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: A logical workflow for a typical in vitro kinase inhibition assay.

Synthesis of SB-633825

Conclusion

SB-633825 is a well-characterized and potent inhibitor of TIE2, LOK, and BRK kinases. Its ATP-competitive mechanism of action and its ability to disrupt the TIE2 signaling pathway make it a valuable research tool for studying angiogenesis and for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

SB-633825: A Multi-Targeted Kinase Inhibitor with Anti-Proliferative Potential in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB-633825 is a potent, ATP-competitive inhibitor of multiple protein kinases, primarily targeting TIE2, LOK (STK10), and BRK (PTK6). These kinases are implicated in critical cellular processes that drive cancer progression, including cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the available data on SB-633825, with a focus on its role in cancer cell proliferation. It includes a summary of its inhibitory activity, details on the signaling pathways it modulates, and standardized protocols for relevant in vitro assays. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of SB-633825 in oncology.

Introduction

Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[1] SB-633825 has emerged as a significant research compound due to its potent inhibition of three key kinases: TIE2, LOK, and BRK.[2][3] The angiopoietin/TIE2 signaling pathway is a pivotal driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][4][5] BRK (Breast Tumor Kinase), also known as Protein Tyrosine Kinase 6 (PTK6), is overexpressed in a high percentage of breast cancers and is involved in promoting cell proliferation, survival, and migration.[6][7] The role of LOK (Lymphocyte-Oriented Kinase), or Serine/Threonine Kinase 10 (STK10), in cancer is multifaceted, with studies suggesting its involvement in both cell proliferation and migration, depending on the cellular context.[8][9] By targeting these three kinases, SB-633825 presents a multi-pronged approach to potentially inhibit cancer progression.

Quantitative Data

The inhibitory activity of SB-633825 against its primary kinase targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| TIE2 | 3.5 | [2][3] |

| LOK (STK10) | 66 | [2][3] |

| BRK (PTK6) | 150 | [2][3] |

Table 1: In vitro inhibitory activity of SB-633825 against target kinases.

Signaling Pathways

SB-633825 exerts its anti-proliferative effects by interfering with key signaling pathways regulated by TIE2, LOK, and BRK.

TIE2 Signaling Pathway

The TIE2 signaling pathway, primarily activated by angiopoietins, is crucial for endothelial cell survival, proliferation, and migration, all of which are central to angiogenesis.[15] Inhibition of TIE2 by SB-633825 is expected to disrupt these processes, thereby impeding tumor vascularization and growth.

Caption: Inhibition of the TIE2 signaling pathway by SB-633825.

BRK (PTK6) Signaling Pathway

BRK is a non-receptor tyrosine kinase that, when overexpressed in tumors, promotes proliferation, survival, and migration.[6] It can activate downstream signaling molecules, including STAT3 and the PI3K/Akt and MAPK pathways.[16] By inhibiting BRK, SB-633825 can potentially attenuate these pro-tumorigenic signals.

Caption: SB-633825-mediated inhibition of BRK signaling pathways.

LOK (STK10) Signaling Pathway

LOK/STK10 is a serine/threonine kinase whose role in cancer is context-dependent. Some studies indicate that knockout of STK10 can promote cancer cell proliferation by inhibiting p38 MAPK activation.[8][9] Conversely, STK10 is also known to be involved in regulating cell migration.[17] The precise downstream effects of SB-633825-mediated LOK inhibition on cancer cell proliferation require further investigation.

Caption: Potential downstream effects of LOK inhibition by SB-633825.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the effect of SB-633825 on cancer cell proliferation and its mechanism of action. These should be optimized for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

SB-633825 (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of SB-633825 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the SB-633825 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest SB-633825 concentration).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell proliferation assay.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of specific proteins in a sample, providing insights into the signaling pathways affected by SB-633825.

Materials:

-

Cancer cell lines

-

SB-633825

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TIE2, anti-TIE2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with SB-633825 at various concentrations for a specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: General workflow for Western Blot analysis.

Conclusion

SB-633825 is a valuable research tool for investigating the roles of TIE2, LOK, and BRK in cancer biology. Its ability to inhibit these key kinases suggests a potential therapeutic strategy for cancers driven by aberrant angiogenesis and proliferation signaling. This guide provides a foundational understanding of SB-633825, summarizing its known inhibitory activities and outlining the signaling pathways it likely affects. The provided experimental protocols offer a starting point for researchers to further explore the anti-cancer effects of this compound. Future studies focusing on determining the anti-proliferative IC50 values of SB-633825 in a broad range of cancer cell lines and elucidating its precise downstream signaling effects will be crucial for advancing its potential as a cancer therapeutic.

References

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination [mdpi.com]

- 6. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive characterization of the Published Kinase Inhibitor Set. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 11. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 12. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Scholarly Article or Book Chapter | Comprehensive characterization of the Published Kinase Inhibitor Set | ID: rj430963t | Carolina Digital Repository [cdr.lib.unc.edu]

- 15. Tie2 in tumor endothelial signaling and survival: implications for antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

SB-633825: A Potent Kinase Inhibitor in Angiogenesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive small molecule inhibitor with significant implications for angiogenesis research. Primarily targeting the Tyrosine-protein kinase receptor (Tie2), SB-633825 has demonstrated the ability to modulate key signaling pathways involved in the formation of new blood vessels. This technical guide provides a comprehensive overview of SB-633825, including its mechanism of action, quantitative data from relevant assays, and detailed experimental protocols to facilitate further investigation into its anti-angiogenic properties.

Core Mechanism of Action

SB-633825 exerts its biological effects through the potent inhibition of several kinases. Its primary target in the context of angiogenesis is the Tie2 receptor, a key component of the angiopoietin (Ang) signaling pathway, which is crucial for vascular development and maturation.[1][2] In addition to Tie2, SB-633825 also inhibits Lymphocyte-Oriented Kinase (LOK; STK10) and Breast Tumor Kinase (BRK; PTK6).[1][2]

The Ang/Tie2 signaling axis is a critical regulator of endothelial cell survival, migration, and vessel assembly.[1] By inhibiting Tie2, SB-633825 disrupts these processes, leading to an anti-angiogenic effect. The ATP-competitive nature of SB-633825's binding to the kinase domain underscores its direct inhibitory action.[1][2]

Quantitative Data

The inhibitory activity of SB-633825 against its primary kinase targets has been quantified through half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 (nM) |

| TIE2 | 3.5 |

| LOK (STK10) | 66 |

| BRK (PTK6) | 150 |

| Data sourced from MedChemExpress and GlpBio.[1][2] |

Further studies have shown that at a concentration of 0.1 µM, SB-633825 inhibits LOK and TIE2 to 44% and 75% of their maximal activity, respectively.

Signaling Pathways and Experimental Workflows

The inhibitory action of SB-633825 on Tie2 directly impacts downstream signaling cascades that govern angiogenesis. Understanding these pathways and the experimental workflows to study them is crucial for researchers.

Tie2 Signaling Pathway Inhibition

Caption: Inhibition of the Ang1/Tie2 signaling pathway by SB-633825.

Experimental Workflow: In Vitro Angiogenesis Assay

References

SB-633825: A Technical Guide to its Application as a Chemical Probe for LOK and SLK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SB-633825, a potent ATP-competitive kinase inhibitor, and its utility as a chemical probe for studying the serine/threonine kinases LOK (Lymphocyte-Oriented Kinase, STK10) and SLK (STE20-like Kinase). This document summarizes the available quantitative data on SB-633825's potency and selectivity, details relevant experimental protocols for its characterization, and visualizes the known signaling pathways of LOK and SLK.

Introduction

SB-633825 was initially developed as a potent inhibitor of the TIE2 kinase.[1] However, subsequent comprehensive kinase profiling revealed its significant inhibitory activity against LOK and SLK, two members of the Ste20 kinase family.[1] This discovery has positioned SB-633825 as a valuable tool for elucidating the physiological and pathological roles of these understudied kinases. LOK and SLK are implicated in a variety of cellular processes, including cytoskeletal regulation, cell migration, and cell cycle control.[2][3][4] Dysregulation of their activity has been linked to various diseases, making them potential therapeutic targets. This guide aims to equip researchers with the necessary information to effectively utilize SB-633825 as a chemical probe to investigate LOK and SLK biology.

Quantitative Data

The inhibitory activity of SB-633825 has been characterized against a panel of kinases. The following tables summarize the key quantitative data available.

Table 1: IC50 Values of SB-633825 against Primary Targets

| Kinase | IC50 (nM) |

| TIE2 | 3.5 |

| LOK (STK10) | 66 |

| BRK | 150 |

Data sourced from MedchemExpress and other publications.[5][6]

Table 2: Selectivity Profile of SB-633825 (% Inhibition at 0.1 µM)

| Kinase | % Inhibition |

| LOK | 56 |

| TIE2 | 25 |

Note: This data is derived from the "Comprehensive characterization of the Published Kinase Inhibitor Set" which screened SB-633825 against 224 kinases.[1] The complete dataset from the supplementary information of this publication provides a more extensive overview of the inhibitor's selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of SB-633825. This section outlines key experimental protocols.

Biochemical Kinase Assay (Nanosyn Mobility Shift Assay)

This assay was utilized in the comprehensive characterization of the Published Kinase Inhibitor Set (PKIS) to determine the kinase selectivity of compounds like SB-633825.

Principle: This assay measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase. The ratio of the phosphorylated product to the unphosphorylated substrate is used to determine kinase activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase of interest, a fluorescently labeled peptide substrate, and the necessary cofactors in a kinase buffer.

-

Compound Incubation: Add SB-633825 or other test compounds at desired concentrations to the reaction mixture. Include a DMSO control.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at a controlled temperature for a specific duration to allow for substrate phosphorylation.

-

Termination: Stop the reaction.

-

Electrophoretic Separation: Analyze the reaction mixture using a microfluidics-based capillary electrophoresis system. The substrate and phosphorylated product are separated based on their charge and size.

-

Data Analysis: Quantify the fluorescence intensity of the substrate and product peaks. Calculate the percentage of inhibition by comparing the kinase activity in the presence of the inhibitor to the DMSO control.

Cell-Based Proliferation Assay (NCI-60 Screen)

The NCI-60 screen is a well-established method for evaluating the anti-proliferative effects of compounds on a panel of 60 human cancer cell lines.

Principle: The assay measures the growth inhibition of cancer cell lines after a 48-hour exposure to the test compound. Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.

Protocol:

-

Cell Plating: Inoculate the 60 human cancer cell lines into 96-well microtiter plates at their respective optimal plating densities and allow them to attach overnight.[7]

-

Compound Addition: Add SB-633825 at various concentrations (typically a 5-log dilution series) to the wells. Include a no-drug control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.

-

Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.[7]

-

Washing: Remove the unbound SRB by washing with 1% acetic acid.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base.

-

Data Acquisition: Measure the optical density at 515 nm using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the no-drug control.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Principle: Endothelial cells, when cultured on a gel of basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures. The effect of inhibitors on this process can be quantified.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract and allow it to polymerize at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of SB-633825 at various concentrations or a vehicle control.

-

Incubation: Incubate the plates for several hours (typically 4-18 hours) at 37°C to allow for tube formation.[8]

-

Visualization: Visualize the tube-like structures using a microscope. The cells can be labeled with a fluorescent dye like calcein AM for better visualization.[8]

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Compare the tube formation in the presence of SB-633825 to the vehicle control to determine the anti-angiogenic effect.

Signaling Pathways and Visualization

LOK and SLK are involved in complex signaling networks. The following diagrams, generated using the DOT language, illustrate their known signaling pathways.

LOK (STK10) Signaling Pathway

LOK is activated through homodimerization and subsequent autophosphorylation.[9] Activated LOK then phosphorylates downstream substrates including Polo-like kinase 1 (PLK1), which is involved in cell cycle progression, and members of the Ezrin/Radixin/Moesin (ERM) family of proteins.[4][10][11] Phosphorylation of ERM proteins is crucial for their function as linkers between the plasma membrane and the actin cytoskeleton, thereby regulating cytoskeletal rearrangements and processes like lymphocyte migration.[4]

SLK Signaling Pathway

SLK is activated downstream of integrin signaling through a FAK/Src complex and the MAPK pathway.[2] Activated SLK plays a critical role in cytoskeletal dynamics and cell migration by phosphorylating key substrates. These include Paxillin, a focal adhesion adapter protein, and Ezrin, a protein that links the actin cytoskeleton to the plasma membrane.[7][12][13] Phosphorylation of Paxillin by SLK is required for focal adhesion turnover, a crucial process for cell motility.[12] SLK-mediated phosphorylation of Ezrin contributes to cytoskeletal remodeling.[13]

Mechanism of Action and Logical Relationships

The following diagram illustrates the logical workflow for characterizing SB-633825 as a chemical probe.

Conclusion

SB-633825 serves as a valuable chemical probe for the investigation of LOK and SLK kinases. Its characterization through biochemical and cellular assays has provided insights into its potency and selectivity. While initially identified as a TIE2 inhibitor, its activity against LOK and SLK allows for the exploration of their roles in various cellular functions. This guide provides a comprehensive resource for researchers to design and execute experiments using SB-633825, ultimately contributing to a deeper understanding of LOK and SLK signaling in health and disease. Further studies to develop even more selective inhibitors for LOK and SLK will be beneficial for dissecting their individual functions.

References

- 1. scispace.com [scispace.com]

- 2. FAK/src-Family Dependent Activation of the Ste20-Like Kinase SLK Is Required for Microtubule-Dependent Focal Adhesion Turnover and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STK10 serine/threonine kinase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Stk10 Deficiency in Mice Promotes Tumor Growth by Dysregulating the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. NCI-60 - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. Stk10, a new member of the polo-like kinase kinase family highly expressed in hematopoietic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SLK-mediated phosphorylation of paxillin is required for focal adhesion turnover and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Local phosphocycling mediated by LOK/SLK restricts ezrin function to the apical aspect of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB-633825 In Vitro Kinase Assay

These application notes provide a comprehensive overview of the in vitro kinase inhibitory activity of SB-633825, a potent ATP-competitive inhibitor. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on kinase inhibitors and their mechanisms of action.

Introduction

SB-633825 is a small molecule inhibitor targeting several protein kinases, playing a crucial role in cellular signaling pathways related to angiogenesis, cell proliferation, and migration.[1] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of substrate proteins.[1][2] Understanding the specific inhibitory profile of SB-633825 is essential for its development as a potential therapeutic agent.

Kinase Inhibition Profile of SB-633825

SB-633825 has been demonstrated to be a potent inhibitor of Tyrosine-protein kinase receptor (TIE2), Lymphocyte-oriented kinase (LOK; STK10), and Breast tumor kinase (BRK; PTK6).[1][3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TIE2 | 3.5 |

| LOK (STK10) | 66 |

| BRK (PTK6) | 150 |

Data sourced from Elkins JM, et al. (2016).[1][3]

At a concentration of 0.1 µM, SB-633825 inhibits TIE2 and LOK to 75% and 44% of their maximal activity, respectively.[1][3]

Signaling Pathways

The kinases inhibited by SB-633825 are key components of critical cellular signaling pathways. TIE2 is a pivotal receptor tyrosine kinase in the angiopoietin (Ang)/Tie2 signaling axis, which is crucial for angiogenesis in endothelial cells.[1] LOK is the dominant ezrin-radixin-moesin (ERM) kinase in hematopoietic cells.[1] BRK (PTK6) is expressed in breast cancers and is considered an oncogene that promotes tumor cell proliferation and migration.[1]

References

Application Notes and Protocols: SB-633825 Endothelial Cell Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anti-angiogenic potential of SB-633825 using an in vitro endothelial cell tube formation assay. This assay is a cornerstone for studying the mechanisms of angiogenesis and for the preliminary screening of potential inhibitory compounds.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth.[1][2][3] The angiopoietin (Ang)/Tie2 kinase signaling pathway is a key regulator of this process, making it an attractive target for anti-angiogenic therapies.[4] SB-633825 is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, and also targets LOK (STK10) and BRK.[4][5] By inhibiting TIE2, SB-633825 can disrupt the signaling cascade that leads to endothelial cell migration, proliferation, and differentiation into capillary-like structures.[2][4][6]

The endothelial cell tube formation assay offers a rapid and quantifiable method to evaluate the effects of compounds like SB-633825 on the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.[1][7] This process mimics the later stages of in vivo angiogenesis.

Quantitative Data Summary

Table 1: Biochemical Potency of SB-633825

| Target Kinase | IC50 (nM) |

| TIE2 | 3.5 |

| LOK (STK10) | 66 |

| BRK (PTK6) | 150 |

| Data sourced from Elkins JM, et al. Nat Biotechnol. 2016.[4][5] |

Table 2: Experimental Data Template for Tube Formation Assay

| SB-633825 Conc. (nM) | Total Tube Length (µm) | Number of Junctions | Number of Loops/Meshes |

| 0 (Vehicle Control) | |||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 |

Experimental Protocols

This protocol is adapted from standard endothelial cell tube formation assay methodologies.[1][8][9][10] It is optimized for a 24-well plate format but can be scaled for other formats.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., HMEC-1, 3B-11).[1][9]

-

Endothelial Cell Growth Medium (e.g., EGM-2).

-

Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™).[9][11]

-

SB-633825 (to be dissolved in DMSO to create a stock solution).

-

Fetal Bovine Serum (FBS).

-

Trypsin-EDTA solution.

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.

-

Dimethylsulfoxide (DMSO).

-

Pre-chilled sterile pipette tips and 24-well tissue culture plates.

Protocol:

Part 1: Preparation

-

Thaw BME: Thaw the BME solution overnight on ice in a 4°C refrigerator.[9][11][12] It is critical to keep the BME on ice at all times to prevent premature gelation.[8][9]

-

Prepare SB-633825 Stock: Prepare a concentrated stock solution of SB-633825 in DMSO. Further dilute the stock solution in endothelial cell basal medium to create working concentrations. The final DMSO concentration in the assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium until they reach approximately 80-90% confluency.[12] Passage cells as needed, but use cells from earlier passages for optimal results.

Part 2: Assay Procedure

-

Coat Plates with BME:

-

Pre-chill a 24-well plate and pipette tips at 4°C for at least 30 minutes.[1][7]

-

Using a pre-chilled pipette tip, add 250 µL of the thawed BME solution to each well of the 24-well plate.[1][7] Ensure the entire bottom of the well is evenly coated.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][9]

-

-

Prepare Cell Suspension:

-

Wash the confluent HUVEC monolayer with PBS.

-

Harvest the cells using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in basal medium with 1-2% FBS.[10]

-

Count the cells and adjust the concentration to 1.5 x 10^5 to 2.5 x 10^5 cells/mL.

-

-

Cell Seeding and Treatment:

-

Prepare cell suspensions containing the desired final concentrations of SB-633825 (and a vehicle control with DMSO).

-

Gently add 300 µL of the cell suspension on top of the solidified BME gel in each well.[7]

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 4-18 hours.[8][10] Tube formation typically begins within 2-4 hours and may start to degrade after 18 hours.[1][7]

-

Part 3: Visualization and Quantification

-

Microscopy:

-

Carefully observe the formation of capillary-like networks using an inverted phase-contrast microscope at various time points.

-

Capture images from several representative fields for each well.

-

-

Fluorescent Staining (Optional but Recommended):

-

For more robust quantification, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.[1][9]

-

To stain after formation, carefully remove the medium and wash the wells with PBS.

-

Add 300 µL/well of 2-8 µg/mL Calcein AM in HBSS or PBS and incubate for 30-45 minutes at 37°C.[1][9]

-

Wash the wells again with PBS and visualize using a fluorescence microscope.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of junctions (nodes), and the number of loops (meshes) using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[7]

-

Visualizations

Caption: The TIE2 signaling pathway and the inhibitory action of SB-633825.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. glpbio.com [glpbio.com]

- 6. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. corning.com [corning.com]

- 10. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]

Application Notes and Protocols for SB-633825 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-633825 is a potent, ATP-competitive inhibitor of several protein kinases, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics targeting these enzymes and their associated signaling pathways. This document provides detailed application notes and protocols for the use of SB-633825 in HTS, including its mechanism of action, target profiles, and methodologies for screening and data analysis.

Mechanism of Action and Target Profile

SB-633825 functions by competing with ATP for the binding site on the kinase domain of its target proteins, thereby inhibiting their catalytic activity. This inhibition disrupts the downstream signaling cascades that are often implicated in pathological processes such as cancer cell proliferation and angiogenesis.

Quantitative Data for SB-633825

| Target Kinase | Abbreviation | IC50 (nM) | Primary Cellular Functions |

| Tyrosine-protein kinase receptor for angiopoietin-1 | TIE2 (TEK) | 3.5 | Angiogenesis, vascular stability, endothelial cell survival |

| Serine/threonine-protein kinase 10 | LOK (STK10) | 66 | Lymphocyte migration, cell cycle progression, cytoskeletal rearrangement |

| Breast tumor kinase | BRK (PTK6) | 150 | Cell proliferation, migration, and survival in cancer |

Signaling Pathways Modulated by SB-633825

Understanding the signaling pathways affected by SB-633825 is crucial for designing relevant HTS assays and interpreting their results.

Angiopoietin-TIE2 Signaling Pathway

The Angiopoietin-TIE2 signaling pathway is a critical regulator of angiogenesis.[1] Ligands such as Angiopoietin-1 (Ang1) bind to the TIE2 receptor, leading to its autophosphorylation and the activation of downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote endothelial cell survival and vascular maturation.[2][3] SB-633825 directly inhibits TIE2 kinase activity, thereby blocking these pro-angiogenic signals.

LOK (STK10) Signaling Pathway

LOK (STK10) is a serine/threonine kinase that plays a role in regulating lymphocyte migration and the cell cycle. One of its key functions is the phosphorylation of ERM (ezrin, radixin, moesin) proteins, which are involved in linking the actin cytoskeleton to the plasma membrane. LOK has also been shown to influence the p38 MAPK pathway, which is involved in cellular responses to stress.

BRK (PTK6) Signaling Pathway

BRK (PTK6) is a non-receptor tyrosine kinase that is overexpressed in several cancers and contributes to tumor progression. It can be activated by various growth factor receptors and subsequently phosphorylates and activates downstream signaling molecules, including STAT3 and components of the RhoA and p38 MAPK pathways, leading to increased cell proliferation, migration, and survival.[4][5][6][7][8]

High-Throughput Screening Protocols

The following are generalized HTS protocols that can be adapted for screening compounds against TIE2, LOK, and BRK using SB-633825 as a reference inhibitor. These protocols are based on common HTS assay technologies for kinase activity.

Experimental Workflow for a Typical Kinase HTS Campaign

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10][11][12] It is a universal assay suitable for all three target kinases of SB-633825.

Materials:

-

Purified recombinant TIE2, LOK, or BRK kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

SB-633825 (as a positive control inhibitor)

-

Test compound library

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, opaque assay plates

-

Luminometer

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds and SB-633825 in DMSO.

-

Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of each compound dilution into the 384-well assay plates. Include DMSO-only wells as negative controls.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.

-

Add the kinase/substrate mix to the compound-plated wells.

-

Prepare an ATP solution in kinase reaction buffer.

-

Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each test compound relative to the positive (SB-633825) and negative (DMSO) controls.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

-

Protocol 2: HTRF® KinEASE™ Time-Resolved FRET Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect the phosphorylation of a biotinylated substrate.[13][14][15][16][17] This is particularly suitable for tyrosine kinases like TIE2 and BRK.

Materials:

-

Purified recombinant TIE2 or BRK kinase

-

HTRF® KinEASE™ TK substrate (biotinylated)

-

ATP

-

Kinase reaction buffer

-

SB-633825

-

Test compound library

-

HTRF® KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

-

384-well low-volume white assay plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating:

-

As described in the ADP-Glo™ protocol.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase and the biotinylated TK substrate in kinase reaction buffer.

-

Add the master mix to the compound-plated wells.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the optimized reaction time.

-

-

Detection:

-

Prepare a detection mix containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in the HTRF detection buffer.

-

Add the detection mix to all wells. This will also stop the kinase reaction due to the presence of EDTA in the detection buffer.

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

-

Data Acquisition and Analysis:

-

Read the plates on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and then the percent inhibition for each compound.

-

Identify hits as described previously.

-

Data Presentation and Hit Confirmation

All quantitative data from the primary screen should be summarized in tables for easy comparison. Hits identified from the primary screen should be subjected to confirmatory assays, including dose-response studies to determine their IC50 values. Orthogonal assays, which utilize a different detection technology, are also recommended to rule out compound interference with the primary assay format.

Conclusion

SB-633825 is a versatile and potent tool for HTS campaigns targeting the TIE2, LOK, and BRK kinases. The provided application notes and protocols offer a framework for researchers to design and execute robust screening experiments to identify novel inhibitors of these important therapeutic targets. Careful assay development and data analysis are critical for the success of any HTS campaign.

References

- 1. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Reactome | Signaling by PTK6 [reactome.org]

- 8. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. researchgate.net [researchgate.net]

- 12. ulab360.com [ulab360.com]

- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. weichilab.com [weichilab.com]

- 17. youtube.com [youtube.com]

Application Notes and Protocols for SB-633825 in TIE2 Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB-633825, a potent ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, in studies of endothelial cell signaling and angiogenesis. The provided protocols and data facilitate the investigation of the Angiopoietin (Ang)/TIE2 signaling axis, a critical pathway in vascular development, stability, and pathological angiogenesis.

Introduction

SB-633825 is a small molecule inhibitor with high affinity for TIE2, demonstrating an IC50 of 3.5 nM.[1][2] It also exhibits inhibitory activity against Lymphocyte-Oriented Kinase (LOK; STK10) and Breast Tumor Kinase (BRK; PTK6) with IC50 values of 66 nM and 150 nM, respectively.[1][2] Its potent and selective inhibition of TIE2 makes it a valuable tool for dissecting the roles of this receptor in endothelial cell biology and for exploring its therapeutic potential in diseases characterized by aberrant angiogenesis, such as cancer and retinopathies. The Ang/TIE2 signaling pathway is a pivotal regulator of vascular quiescence and activation. Angiopoietin-1 (Ang-1) binding to TIE2 promotes vessel maturation and stability, while Angiopoietin-2 (Ang-2) can act as a context-dependent agonist or antagonist. Dysregulation of this pathway is implicated in numerous pathologies.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of SB-633825.

Table 1: In Vitro Inhibitory Activity of SB-633825

| Target | IC50 (nM) |

| TIE2 | 3.5 |

| LOK (STK10) | 66 |

| BRK (PTK6) | 150 |

Data sourced from MedChemExpress and GlpBio.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of SB-633825 and its application in experimental settings, the following diagrams are provided.

References

Troubleshooting & Optimization

SB-633825 inactive conformation binding issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-633825. The information focuses on addressing potential issues related to its binding to the inactive conformation of its target kinases.

Frequently Asked Questions (FAQs)

Q1: What is SB-633825 and what are its primary targets?

SB-633825 is a potent, ATP-competitive small molecule inhibitor. Its primary targets are the protein kinases TIE2 (Tyrosine-protein kinase receptor), LOK (Lymphocyte-oriented kinase, also known as STK10), and BRK (Breast tumor kinase, also known as PTK6).[1][2] It was initially developed as a TIE2 inhibitor but also shows potent inhibition of LOK and BRK.[1][3]

Q2: What is the significance of SB-633825 binding to different kinase conformations?

Protein kinases exist in equilibrium between active and inactive conformations. The conformation is largely determined by the orientation of a key structural motif known as the DFG (Asp-Phe-Gly) loop.

-

Active (DFG-in) conformation: The kinase is catalytically competent to bind ATP and phosphorylate substrates.

-

Inactive (DFG-out) conformation: The kinase is catalytically inactive.

SB-633825 is known to bind to both the active (DFG-in) and inactive (DFG-out) conformations of LOK, as confirmed by X-ray crystallography.[4] This dual-binding capability is a critical factor to consider during experimental design and data interpretation, as the prevalence of each conformation can be influenced by experimental conditions.

Q3: How can binding to the inactive (DFG-out) conformation still result in kinase inhibition?

Even though the DFG-out conformation is already catalytically inactive, an inhibitor that binds to and stabilizes this state effectively removes the kinase from the pool of enzymes that can become active. By sequestering the kinase in an inactive state, the inhibitor shifts the conformational equilibrium away from the active DFG-in state, leading to an overall decrease in kinase activity.

Q4: Are there known off-target effects for SB-633825?